N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including furan, thiophene, isoxazole, and carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Furan and Thiophene Groups: The furan and thiophene moieties can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides and furans.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the isoxazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide
- N-(2-(thiophen-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to the combination of furan, thiophene, and isoxazole rings in a single molecule. This structural complexity provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(15-12-16(26-22-15)14-6-2-1-3-7-14)21-13-20(24,17-8-4-10-25-17)18-9-5-11-27-18/h1-12,24H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMHTRADGHWUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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